

# chemical and physical properties of 1-(4-Fluorophenyl)pyrrole

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## Compound of Interest

Compound Name: 1-(4-Fluorophenyl)pyrrole

Cat. No.: B1300231

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## Technical Guide: 1-(4-Fluorophenyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(4-Fluorophenyl)pyrrole**, a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics, physical properties, and spectroscopic data, along with a representative experimental protocol for its synthesis.

## Core Chemical and Physical Properties

**1-(4-Fluorophenyl)pyrrole** is a derivative of pyrrole, a five-membered aromatic heterocycle, substituted at the nitrogen atom with a 4-fluorophenyl group. The introduction of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug design.

## Identifiers and Molecular Data

The fundamental identifiers and molecular properties of **1-(4-Fluorophenyl)pyrrole** are summarized below.

Property	Value
IUPAC Name	1-(4-Fluorophenyl)-1H-pyrrole
CAS Number	81329-31-9
Molecular Formula	C <sub>10</sub> H <sub>8</sub> FN
Molecular Weight	161.18 g/mol
Canonical SMILES	C1=CC(=CC=C1F)N2C=CC=C2

## Physical Properties

While specific experimental data for the melting and boiling points of **1-(4-Fluorophenyl)pyrrole** are not readily available in the cited literature, data for the analogous 1-(4-chlorophenyl)pyrrole provides a reasonable estimate. The physical state is expected to be a solid at room temperature.

Property	Value (Predicted/Analogous)
Melting Point	Similar to 1-(4-chlorophenyl)pyrrole: 88-91 °C [1] [2]
Boiling Point	Similar to 1-(4-chlorophenyl)pyrrole: 200-203 °C @ 12.7 kPa [3]
Solubility	Expected to have low solubility in water and good solubility in organic solvents such as ethanol, diethyl ether, and benzene.

## Spectroscopic Data Profile

Detailed spectroscopic data for **1-(4-Fluorophenyl)pyrrole** is not fully available. The following tables present predicted data based on the known spectra of pyrrole, 1-phenylpyrrole, and the established effects of fluorine substitution on aromatic systems.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS @ 0.00 ppm

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.25 - 7.15	Multiplet	4H	Protons on the 4-fluorophenyl ring
~ 7.05	Triplet	2H	$\alpha$ -protons (C2, C5) of the pyrrole ring
~ 6.30	Triplet	2H	$\beta$ -protons (C3, C4) of the pyrrole ring

Note: The signals for the pyrrole protons are typically triplets due to coupling with each other. The fluorophenyl protons will exhibit a more complex splitting pattern due to both H-H and H-F coupling.

## $^{13}\text{C}$ NMR Spectroscopy (Predicted)

Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  @ 77.16 ppm

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160 (d, $^1\text{JCF} \approx 245$ Hz)	C4 of the fluorophenyl ring (ipso-carbon to F)
~ 136 (d, $^4\text{JCF} \approx 3$ Hz)	C1 of the fluorophenyl ring (ipso-carbon to N)
~ 126 (d, $^3\text{JCF} \approx 8$ Hz)	C2, C6 of the fluorophenyl ring
~ 122	C2, C5 of the pyrrole ring
~ 116 (d, $^2\text{JCF} \approx 22$ Hz)	C3, C5 of the fluorophenyl ring
~ 110	C3, C4 of the pyrrole ring

Note: Carbons on the fluorophenyl ring will appear as doublets due to coupling with the fluorine atom.

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Vibration Type
~ 3100 - 3000	Aromatic C-H stretch
~ 1600, 1510, 1450	Aromatic C=C ring stretch
~ 1220	Aryl C-F stretch
~ 1100 - 1000	Pyrrole ring vibrations
~ 830	p-disubstituted benzene C-H bend

## Mass Spectrometry (MS) (Predicted)

m/z Value	Interpretation
161	[M] <sup>+</sup> , Molecular ion
133	[M - CO] <sup>+</sup> or [M - N <sub>2</sub> ] <sup>+</sup> (rearrangement)
108	Loss of fluorophenyl radical
95	Fluorophenyl cation [C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocols: Synthesis

The synthesis of N-aryl pyrroles is commonly achieved via the Clauson-Kaas or Paal-Knorr reactions.<sup>[4][5]</sup> The Clauson-Kaas synthesis is particularly well-suited for this target molecule, utilizing a primary aromatic amine and a protected 1,4-dicarbonyl compound.

### Clauson-Kaas Synthesis of 1-(4-Fluorophenyl)pyrrole

This protocol describes the reaction of 4-fluoroaniline with 2,5-dimethoxytetrahydrofuran in an acidic medium.

Reactants:

- 4-Fluoroaniline
- 2,5-Dimethoxytetrahydrofuran

- Glacial Acetic Acid (as solvent and catalyst)

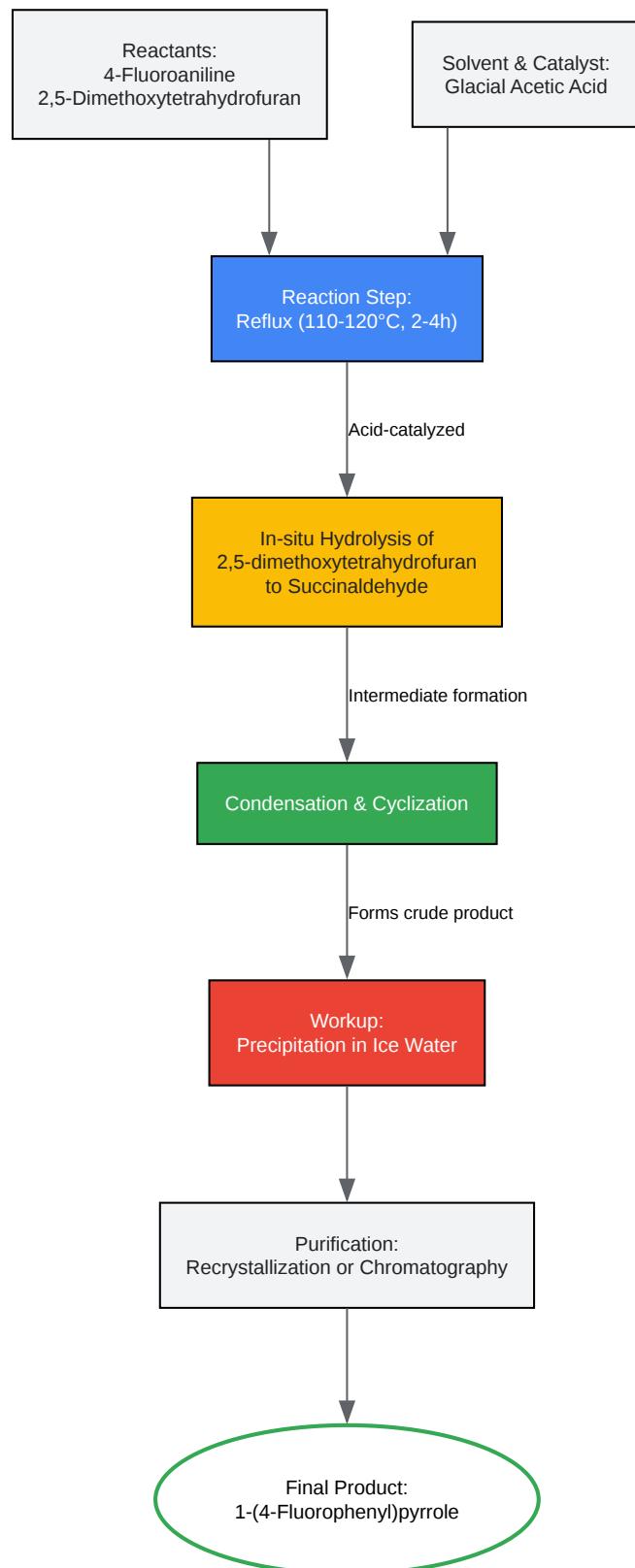
Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoroaniline (1.0 equivalent) and glacial acetic acid.
- Stir the mixture until the amine is fully dissolved.
- Add 2,5-dimethoxytetrahydrofuran (1.0 - 1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing ice water to precipitate the product.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

## Visualizations

### Clauson-Kaas Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-(4-Fluorophenyl)pyrrole** via the Clauson-Kaas reaction.

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Caption: Workflow for the Clauson-Kaas synthesis of **1-(4-Fluorophenyl)pyrrole**.

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